

Unveiling the Binding Affinity of OICR-41103 to DCAF1: A Technical Guide

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Compound of Interest

Compound Name: OICR-41103

Cat. No.: B15621842

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the chemical probe **OICR-41103** to its target, DDB1- and CUL4-Associated Factor 1 (DCAF1). DCAF1 is a crucial substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a significant role in protein homeostasis, cell cycle regulation, and immune function. Its modulation by small molecules like **OICR-41103** holds therapeutic promise, particularly in the context of targeted protein degradation and antiviral strategies.^{[1][2][3]} This document summarizes the quantitative binding data, details the experimental protocols used for its determination, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding of **OICR-41103** to the WD40 repeat (WDR) domain of DCAF1 has been characterized using multiple biophysical and cellular assays. The following table summarizes the key quantitative data, demonstrating a potent and specific interaction.

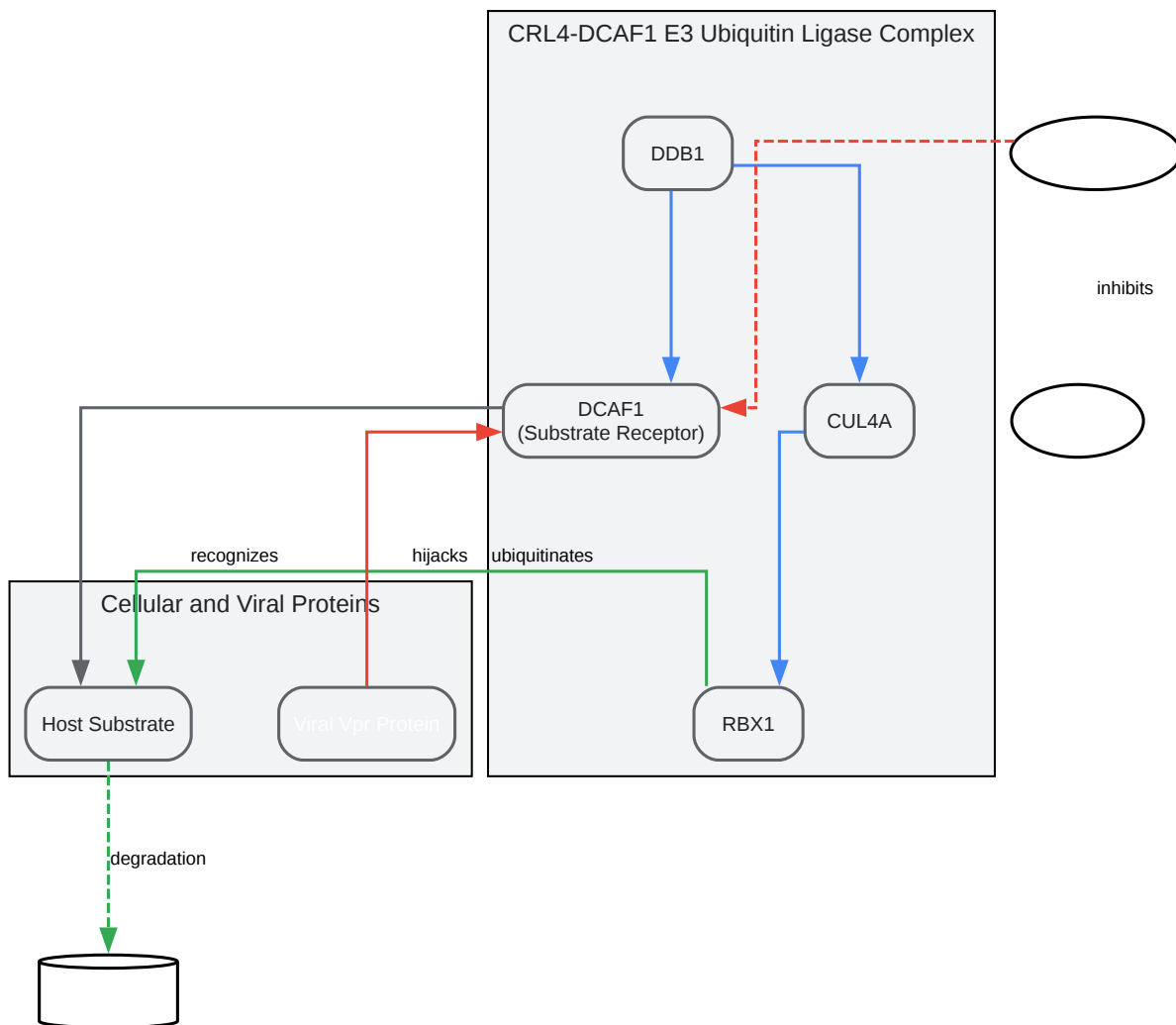
Assay Type	Parameter	Value (nM)	Notes
Surface Plasmon Resonance (SPR)	KD	2	In vitro determination of binding affinity.[4]
NanoBRET Target Engagement	EC50	130	Cellular target engagement in HEK293T cells.[4][5]
NanoBRET Target Engagement	EC90	700	Cellular target engagement in HEK293T cells.[4]
Cellular Thermal Shift Assay (CETSA)	EC50	167	Target engagement in NCI-H460 cells.[5]
Homogeneous Time-Resolved Fluorescence (HTRF)	IC50	54 ± 10	Displacement of full-length Vpr protein from DCAF1 WDR domain in vitro.[6]

DCAF1 Signaling and OICR-41103's Mechanism of Action

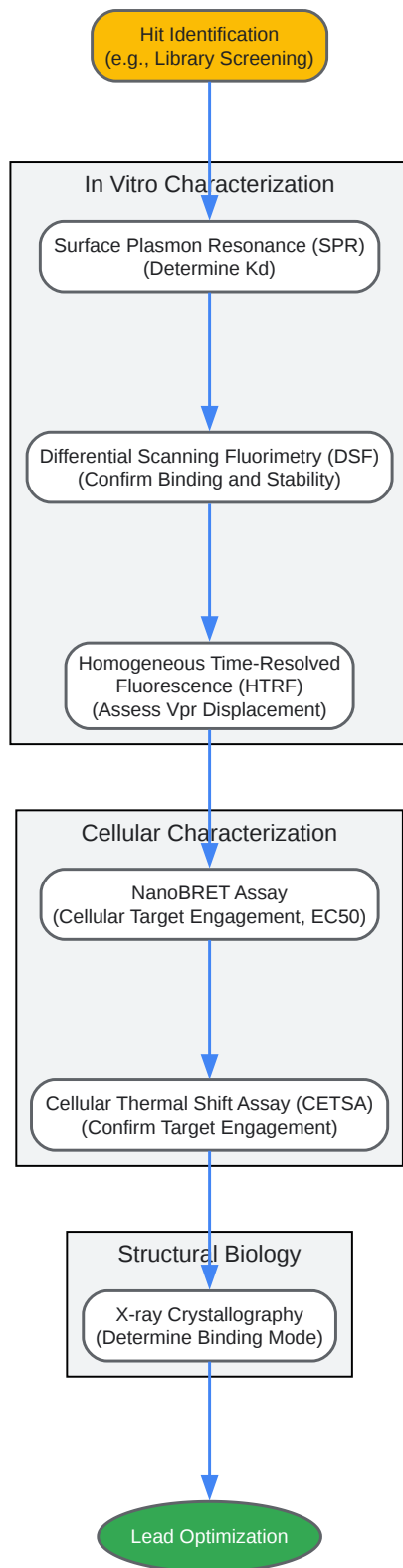
DCAF1 functions as a substrate receptor for the Cullin-4 (CUL4) E3 ubiquitin ligase complex, which also includes DDB1 and RBX1.[7] This complex, often referred to as CRL4DCAF1, is responsible for ubiquitinating specific substrate proteins, targeting them for proteasomal degradation. DCAF1's WD40 domain is the primary site for substrate recognition.[1][7] Additionally, DCAF1 is involved with the HECT family EDVP E3 ubiquitin ligase.[7]

Certain viruses, such as HIV, have evolved to hijack the CRL4DCAF1 complex by utilizing viral proteins like Vpr to induce the degradation of host antiviral factors.[1][7] **OICR-41103** binds to the central pocket of the DCAF1 WDR domain, the same region where Vpr interacts.[1] By occupying this site, **OICR-41103** can effectively displace Vpr, thereby inhibiting the virus's ability to degrade host proteins.[1][6] This mechanism of action highlights the therapeutic potential of **OICR-41103** in antiviral therapies.

DCAF1 Signaling and OICR-41103 Inhibition



Workflow for DCAF1 Binder Characterization

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